molecular formula C17H20OS2 B428874 3,5,9,11-tetraethyl-4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraen-7-one

3,5,9,11-tetraethyl-4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraen-7-one

Cat. No.: B428874
M. Wt: 304.5g/mol
InChI Key: MTIYNZXPBQFXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4,6-Tetraethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-c]thiophen-7-one is a complex organic compound with the molecular formula C17H20OS2. This compound is known for its unique structure, which includes a thieno and cyclopenta ring system fused together.

Preparation Methods

The synthesis of 1,3,4,6-tetraethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-c]thiophen-7-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the fused ring system. The reaction conditions often involve the use of strong acids or bases as catalysts, and the process may require elevated temperatures to facilitate the cyclization .

Chemical Reactions Analysis

1,3,4,6-Tetraethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-c]thiophen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thieno or cyclopenta rings are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3,4,6-Tetraethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-c]thiophen-7-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3,4,6-tetraethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-c]thiophen-7-one exerts its effects is primarily related to its electronic structure. The compound’s fused ring system allows for efficient electron delocalization, which is crucial for its performance in electronic applications. Molecular targets and pathways involved in its action are still being studied, particularly in the context of its potential medicinal uses .

Properties

Molecular Formula

C17H20OS2

Molecular Weight

304.5g/mol

IUPAC Name

3,5,9,11-tetraethyl-4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraen-7-one

InChI

InChI=1S/C17H20OS2/c1-5-9-13-14-10(6-2)20-12(8-4)16(14)17(18)15(13)11(7-3)19-9/h5-8H2,1-4H3

InChI Key

MTIYNZXPBQFXJE-UHFFFAOYSA-N

SMILES

CCC1=C2C3=C(SC(=C3C(=O)C2=C(S1)CC)CC)CC

Canonical SMILES

CCC1=C2C3=C(SC(=C3C(=O)C2=C(S1)CC)CC)CC

Origin of Product

United States

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